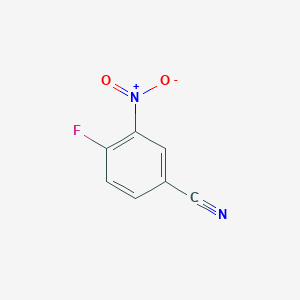

4-Fluoro-3-nitrobenzonitrile

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-fluoro-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN2O2/c8-6-2-1-5(4-9)3-7(6)10(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOWKPGBAZVHOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379153 | |

| Record name | 4-fluoro-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009-35-4 | |

| Record name | 4-fluoro-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-3-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-3-nitrobenzonitrile: Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-3-nitrobenzonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its chemical structure, physicochemical properties, synthesis protocols, and significant applications, with a focus on its role in the development of targeted cancer therapies.

Chemical Structure and Identification

This compound is an aromatic organic compound characterized by a benzene (B151609) ring substituted with a fluorine atom, a nitro group, and a nitrile group.

Systematic IUPAC Name: this compound[1][2]

Alternative Names: 3-Nitro-4-fluorobenzonitrile, 4-Cyano-1-fluoro-2-nitrobenzene[3]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₃FN₂O₂ | [4][5] |

| Molecular Weight | 166.11 g/mol | [1][4] |

| CAS Number | 1009-35-4 | [4][5] |

| Appearance | White to light yellow crystalline solid | [6] |

| Melting Point | 91.0 to 95.0 °C | [7] |

| Boiling Point | 277.6 °C at 760 mmHg | |

| Density | 1.41 g/cm³ | |

| Solubility | Insoluble in water. | |

| Flash Point | 121.7 °C |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

¹³C NMR Spectroscopy

Detailed experimental ¹³C NMR data with peak assignments for this compound is not widely published. However, spectral data for the related 4-fluoro-3-nitrobenzoic acid is available.[8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present. A vapor phase IR spectrum is available on PubChem.[1] Key expected peaks include:

-

C≡N stretch: A sharp, strong absorption around 2230 cm⁻¹.

-

NO₂ asymmetric stretch: A strong absorption around 1530 cm⁻¹.

-

NO₂ symmetric stretch: A strong absorption around 1350 cm⁻¹.

-

C-F stretch: An absorption in the range of 1250-1000 cm⁻¹.

-

Aromatic C-H stretch: Absorptions above 3000 cm⁻¹.

-

Aromatic C=C stretch: Absorptions in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 166. A GC-MS spectrum is available on PubChem.[1][2] The fragmentation pattern would likely involve the loss of NO₂, CN, and other characteristic fragments.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the nitration of 4-fluorobenzonitrile (B33359).[6]

Materials:

-

4-Fluorobenzonitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Potassium Nitrate (B79036) (KNO₃)

-

Methylene (B1212753) Chloride (CH₂Cl₂)

-

Ice

Procedure:

-

To a slurry of silica gel in concentrated sulfuric acid (125 ml), cooled to 0°C, add 4-fluorobenzonitrile (12.5 g, 103 mmol).[6]

-

To this mixture, add potassium nitrate (10.4 g, 103 mmol).[6]

-

Stir the reaction mixture at 0°C for 20 minutes.[6]

-

Remove the sulfuric acid by passing the mixture through a short column of silica gel.[6]

-

Wash the product from the silica gel using methylene chloride.[6]

-

Evaporate the solvent to obtain the product as a crystalline solid.[6]

Yield: Approximately 6.0 g.[6] Melting Point of Product: 86°-88° C.[6]

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry, primarily due to the reactivity of its functional groups, which allows for diverse chemical modifications. It is a key intermediate in the synthesis of various pharmaceuticals, including anti-cancer and anti-inflammatory drugs.

A significant application of this compound is in the synthesis of Bosutinib (B1684425) , a potent dual inhibitor of Src and Abl tyrosine kinases.[8] Bosutinib is approved for the treatment of Philadelphia chromosome-positive (Ph+) Chronic Myelogenous Leukemia (CML).[1]

Role in the Synthesis of Bosutinib

While the detailed multi-step synthesis of Bosutinib is complex, this compound can serve as a precursor to key quinoline (B57606) intermediates. The fluoro and nitro groups are amenable to nucleophilic aromatic substitution and reduction, respectively, which are crucial transformations in building the core structure of Bosutinib.

The Bcr-Abl Signaling Pathway and Bosutinib's Mechanism of Action

In CML, the Philadelphia chromosome results from a translocation between chromosomes 9 and 22, leading to the formation of the BCR-ABL fusion gene. This gene encodes the Bcr-Abl oncoprotein, a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival through the activation of multiple downstream signaling pathways.[6][8]

Bosutinib exerts its therapeutic effect by inhibiting the kinase activity of Bcr-Abl, thereby blocking the downstream signaling cascades that lead to leukemogenesis.[8] The simplified Bcr-Abl signaling pathway and the point of inhibition by Bosutinib are illustrated below.

Caption: Simplified Bcr-Abl signaling pathway and inhibition by Bosutinib.

Safety and Handling

This compound is classified as hazardous. It is toxic if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[7] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and important chemical intermediate with significant applications in the synthesis of pharmaceuticals, most notably the anti-cancer drug Bosutinib. Its well-defined chemical properties and reactivity make it a valuable tool for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective use in research and development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C7H3FN2O2 | CID 2774654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 1009-35-4 [m.chemicalbook.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Fluoro-3-nitrobenzonitrile (CAS: 1009-35-4)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough characterization of 4-Fluoro-3-nitrobenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. This document outlines its physicochemical properties, detailed synthesis and characterization protocols, safety information, and its significant role in the development of targeted therapies, particularly kinase inhibitors.

Core Compound Identification and Properties

This compound is an aromatic compound with the chemical formula C₇H₃FN₂O₂.[1][2] It is characterized by a benzene (B151609) ring substituted with a fluorine atom, a nitro group, and a nitrile group. These functional groups contribute to its reactivity and utility as a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1009-35-4 | [1][2] |

| Molecular Formula | C₇H₃FN₂O₂ | [1][2] |

| Molecular Weight | 166.11 g/mol | [1][2] |

| Appearance | White to pale yellow crystalline powder | [2][3] |

| Melting Point | 91.0 to 95.0 °C | [2] |

| Boiling Point | 277.6 °C at 760 mmHg | |

| Density | 1.41 g/cm³ | |

| Solubility | Insoluble in water. | |

| Purity | >98.0% (GC) | [2] |

Synthesis and Purification

The primary synthetic route to this compound involves the nitration of 4-fluorobenzonitrile (B33359).

Experimental Protocol: Synthesis

Reaction: Nitration of 4-fluorobenzonitrile.

Materials:

-

4-fluorobenzonitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Potassium Nitrate (B79036) (KNO₃)

-

Methylene (B1212753) Chloride (CH₂Cl₂)

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath (0°C), add a slurry of silica gel in concentrated sulfuric acid (125 ml).[4]

-

To this stirred mixture, add 4-fluorobenzonitrile (12.5 g, 103 mmol).[4]

-

Slowly add potassium nitrate (10.4 g, 103 mmol) to the reaction mixture.[4]

-

Maintain the reaction mixture at 0°C and continue stirring for 20 minutes.[4]

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

Experimental Protocol: Purification

Procedure:

-

Upon completion of the reaction, pass the entire mixture through a short column of silica gel to remove the sulfuric acid.[4]

-

Wash the product from the silica gel column using methylene chloride.[4]

-

Collect the methylene chloride eluent.

-

Evaporate the solvent under reduced pressure to obtain the crude product as a crystalline solid.[4]

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a product with a melting point of 86°-88° C.[4]

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential to confirm the identity and purity of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data and Interpretation |

| Proton NMR (¹H NMR) | Spectra will show signals corresponding to the aromatic protons. The coupling patterns and chemical shifts will be influenced by the electron-withdrawing nitro and nitrile groups, and the fluorine atom. |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the C≡N (nitrile) stretch, C-F (fluoro) stretch, and the symmetric and asymmetric stretches of the N-O bonds in the nitro group. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (166.11 g/mol ). Fragmentation patterns can provide further structural information. GC-MS is a suitable technique for analysis.[5] |

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy and anti-inflammatory agents.[1] Its utility stems from the reactivity of its functional groups, which allows for diverse chemical modifications.

Role as a Precursor for Kinase Inhibitors

Kinase inhibitors are a class of targeted cancer therapies that block the action of protein kinases, enzymes that are often overactive in cancer cells, leading to uncontrolled cell growth and proliferation. This compound serves as a key starting material for the synthesis of inhibitors targeting several critical signaling pathways.

Caption: General synthetic workflow utilizing this compound.

Targeted Signaling Pathways

The EGFR signaling pathway plays a crucial role in regulating cell growth, survival, and proliferation.[6] Aberrant activation of this pathway is a common feature in many cancers.

Caption: Simplified EGFR signaling cascade.

The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell metabolism, growth, and proliferation.[7][8] The mTOR pathway integrates signals from growth factors and nutrients.

Caption: Key components of the mTOR signaling pathway.

The Bcr-Abl fusion protein, resulting from a chromosomal translocation, is a constitutively active tyrosine kinase that drives the development of chronic myeloid leukemia (CML).

Caption: Downstream effects of the Bcr-Abl oncoprotein.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Table 3: Safety Information for this compound

| Hazard Statement | Precautionary Statement |

| H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H341: Suspected of causing genetic defects. | P308+P313: IF exposed or concerned: Get medical advice/attention. |

Source:[2]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety and handling information.

Conclusion

This compound is a pivotal chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of targeted cancer therapies. Its well-defined chemical properties and reactivity make it a valuable tool for medicinal chemists. This guide provides a comprehensive overview of its characterization, synthesis, and role in the development of kinase inhibitors, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 1009-35-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C7H3FN2O2 | CID 2774654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cusabio.com [cusabio.com]

Physical properties of 4-Fluoro-3-nitrobenzonitrile (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-Fluoro-3-nitrobenzonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. This document details its melting point and solubility, outlines general experimental protocols for their determination, and includes a visualization of its synthesis pathway.

Core Physical Properties

This compound is a solid, appearing as a white to light yellow powder or crystalline substance.[1] The key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Melting Point | 90.5-91.5 °C | [2][3] |

| 92 °C | [4] | |

| 91.0 to 95.0 °C | ||

| Water Solubility | Insoluble | [2][3][5][6][7] |

| Solubility in Organic Solvents | Soluble in common organic solvents such as dichloromethane (B109758) and chloroform. Quantitative data is not readily available in the reviewed literature. | [8] |

Experimental Protocols

While specific experimental determinations for the physical properties of this compound are not detailed in the available literature, the following general protocols are standard for compounds of this nature.

Determination of Melting Point

The melting point of a solid organic compound like this compound is typically determined using the capillary method with a melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded. This range represents the melting point of the substance. A narrow melting range is indicative of a pure compound.

Determination of Solubility

The solubility of a compound can be determined by the equilibrium saturation method.

Methodology:

-

System Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation, ensuring that the temperature is maintained to prevent any change in solubility.

-

Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy. The solubility is then expressed in units such as g/100mL or mol/L.

Synthesis Workflow

This compound is a valuable building block in organic synthesis. Its preparation is a key step in the development of more complex molecules for various applications, including pharmaceuticals and agrochemicals.[1]

Caption: Synthesis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS 1009-35-4 [homesunshinepharma.com]

- 3. This compound CAS#: 1009-35-4 [amp.chemicalbook.com]

- 4. This compound | 1009-35-4 | FF23393 [biosynth.com]

- 5. This compound | 1009-35-4 [m.chemicalbook.com]

- 6. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. 3-Fluoro-4-Nitrobenzonitrile | CAS 369-35-5 | Properties, Applications, Safety & Supplier Information - China Chemical Manufacturer [nj-finechem.com]

Spectroscopic Data and Experimental Protocols for 4-Fluoro-3-nitrobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluoro-3-nitrobenzonitrile (CAS No. 1009-35-4). Due to the limited availability of experimentally derived public data, this report primarily features predicted spectroscopic information for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These predictions are based on established principles of spectroscopy and data from structurally analogous compounds. This guide also outlines detailed experimental protocols for acquiring such data and includes workflow diagrams for each analytical technique.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are intended to serve as a reference for researchers working with this compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.5 | Doublet of Doublets (dd) | ~J(H,H) = 8.5, J(H,F) = 5.0 | H-2 |

| ~8.2 | Doublet of Doublets (dd) | ~J(H,H) = 8.5, J(H,H) = 2.0 | H-6 |

| ~7.6 | Triplet (t) | ~J(H,H) = 8.5 | H-5 |

Note: Predictions are based on the analysis of 4-fluorobenzonitrile (B33359) and 3-nitrobenzonitrile. The exact chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 (d, ¹JCF ≈ 260 Hz) | C-4 |

| ~148 | C-3 |

| ~136 | C-6 |

| ~132 | C-2 |

| ~118 (d, ²JCF ≈ 20 Hz) | C-5 |

| ~115 | C-1 |

| ~114 | CN |

Note: Predicted chemical shifts are based on data from 4-fluorobenzonitrile and 3-nitrobenzonitrile. The carbon attached to the fluorine will exhibit a large one-bond coupling constant (¹JCF), and adjacent carbons will show smaller couplings.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2230 | Strong | C≡N (nitrile) stretch |

| ~1610, 1580, 1470 | Medium-Strong | Aromatic C=C stretch |

| ~1530, 1350 | Strong | Asymmetric and symmetric NO₂ stretch |

| ~1280 | Strong | C-F stretch |

| ~850-800 | Strong | C-H out-of-plane bend |

Note: These are characteristic absorption bands for the functional groups present in the molecule.

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 166 | High | [M]⁺ (Molecular Ion) |

| 136 | Medium | [M - NO]⁺ |

| 120 | Medium | [M - NO₂]⁺ |

| 93 | Medium | [M - NO₂ - HCN]⁺ |

| 75 | Low | [C₆H₃]⁺ |

Note: The fragmentation pattern is predicted based on the typical behavior of aromatic nitro compounds and nitriles under electron ionization.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.

Materials:

-

This compound (solid)

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

NMR tube (5 mm)

-

Pipette and bulb

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A spectral width of approximately 10-12 ppm is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (usually 8-16 scans).

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of approximately 200-220 ppm is standard. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by their characteristic vibrational frequencies.

Materials:

-

This compound (solid)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

-

Kimwipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Use the pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the characteristic absorption bands and compare them to known correlation tables to identify the functional groups.

-

-

Cleaning:

-

Remove the sample from the ATR crystal.

-

Clean the crystal surface with a Kimwipe lightly moistened with a suitable solvent.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound (solid)

-

Volatile solvent (e.g., methanol (B129727) or acetonitrile)

-

Mass spectrometer (e.g., with Electron Ionization - EI source)

-

Vial and syringe for sample introduction

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent (typically in the µg/mL to ng/mL range).

-

-

Instrument Setup:

-

Tune the mass spectrometer using a standard calibration compound.

-

Set the appropriate parameters for the ion source (e.g., electron energy of 70 eV for EI), mass analyzer, and detector.

-

-

Sample Introduction:

-

Introduce the sample into the ion source. This can be done via a direct insertion probe for solids or via injection of the solution, which is then vaporized.

-

-

Data Acquisition:

-

The molecules are ionized in the ion source, and the resulting ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

Analyze the resulting mass spectrum.

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to gain information about the structure of the molecule.

-

An In-Depth Technical Guide to 4-Fluoro-3-nitrobenzonitrile: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-3-nitrobenzonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its significant role in the development of targeted cancer therapies, particularly PARP inhibitors.

Core Compound Information

This compound is an aromatic organic compound featuring a nitrile group, a nitro group, and a fluorine atom attached to a benzene (B151609) ring. Its unique substitution pattern makes it a valuable building block in organic synthesis, allowing for a variety of chemical transformations.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use and reaction planning.

| Property | Value | Citations |

| Molecular Formula | C₇H₃FN₂O₂ | [1][2] |

| Molecular Weight | 166.11 g/mol | [1][2] |

| CAS Number | 1009-35-4 | [1][2] |

| Appearance | White to yellow crystalline powder | [3] |

| Melting Point | 90.5-91.5 °C | [3] |

| Purity | ≥98.0% | [3] |

| Synonyms | 3-Nitro-4-fluorobenzonitrile, 4-Cyano-1-fluoro-2-nitrobenzene | [3] |

Spectroscopic Data

Spectroscopic information is critical for the identification and characterization of this compound.

| Spectroscopic Technique | Data Availability |

| GC-MS | Available on PubChem |

| IR Spectra | Available on PubChem |

Synthesis of this compound

The following section details a common laboratory-scale synthesis of this compound from 4-Fluorobenzonitrile (B33359).

Experimental Protocol: Nitration of 4-Fluorobenzonitrile

Objective: To synthesize this compound via the nitration of 4-Fluorobenzonitrile.

Materials:

-

4-Fluorobenzonitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Potassium Nitrate (B79036) (KNO₃)

-

Methylene (B1212753) Chloride (CH₂Cl₂)

-

Ice Bath

-

Magnetic Stirrer and Stir Bar

-

Short Chromatography Column

-

Rotary Evaporator

Procedure:

-

In a flask equipped with a magnetic stir bar, add concentrated sulfuric acid (125 ml) and cool the flask in an ice bath to 0°C.

-

To the cooled sulfuric acid, add the largest amount of silica gel that still allows for magnetic stirring.

-

Slowly add 4-fluorobenzonitrile (12.5 g, 103 mmol) to the stirred slurry.

-

Portion-wise, add potassium nitrate (10.4 g, 103 mmol) to the reaction mixture, ensuring the temperature remains at 0°C.

-

Stir the reaction mixture vigorously at 0°C for 20 minutes.

-

To isolate the product, pass the reaction mixture through a short column packed with silica gel.

-

Wash the silica gel with methylene chloride to elute the product.

-

Collect the methylene chloride fractions containing the product and evaporate the solvent using a rotary evaporator.

-

The resulting product is a crystalline solid of this compound.

Yield: Approximately 6.0 g.[2] Melting Point of Product: 86°-88° C.[2]

Application in Drug Development: A Precursor to PARP Inhibitors

This compound is a crucial intermediate in the synthesis of various pharmaceuticals, most notably in the development of anti-cancer drugs.[4] Its chemical structure allows for its incorporation into complex molecules that can interact with specific biological targets.

One of the most significant applications of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[4] PARP is a family of proteins critical for cellular processes, including the repair of DNA single-strand breaks.[5]

The Role of PARP in DNA Repair and Cancer Therapy

In healthy cells, single-strand DNA breaks are primarily repaired through the base excision repair (BER) pathway, in which PARP plays a central role.[6] If these breaks are not repaired, they can lead to the formation of more lethal double-strand breaks during DNA replication. Cells have a separate mechanism, homologous recombination (HR), to repair double-strand breaks, which relies on proteins like BRCA1 and BRCA2.

However, certain cancers exhibit deficiencies in the HR pathway, often due to mutations in the BRCA1 or BRCA2 genes. These cancer cells become heavily reliant on the PARP-mediated BER pathway to repair single-strand breaks and maintain genomic stability.

This dependency creates a therapeutic window. By inhibiting PARP, single-strand breaks accumulate and are converted into double-strand breaks during replication. In cancer cells with a deficient HR pathway, these double-strand breaks cannot be repaired, leading to cell death. This concept is known as synthetic lethality.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 6. The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 4-Fluoro-3-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-nitrobenzonitrile is a versatile trifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate stems from the distinct reactivity of its three functional groups: a nucleophilic substitution-prone fluorine atom, a reducible nitro group, and an electrophilic nitrile group. This guide focuses specifically on the reactivity of the nitrile group, providing a comprehensive overview of its transformations into other valuable functional moieties. The presence of the electron-withdrawing nitro group and the electronegative fluorine atom on the benzene (B151609) ring influences the electronic properties and, consequently, the reactivity of the nitrile group. This document summarizes key reactions, provides experimental context, and presents reaction pathways and workflows in a clear, structured format.

Core Reactivity of the Nitrile Group

The nitrile group (–C≡N) in this compound is a versatile functional group that can undergo a variety of chemical transformations. The carbon atom of the nitrile is electrophilic, making it susceptible to attack by nucleophiles. The reactivity is further influenced by the strong electron-withdrawing effects of the ortho-nitro group and the para-fluoro group, which enhance the electrophilicity of the nitrile carbon. Key reactions of the nitrile group include hydrolysis to carboxylic acids, reduction to primary amines, and cycloaddition reactions to form heterocyclic systems, most notably tetrazoles.

Key Reactions and Experimental Data

While this compound is a known intermediate, detailed quantitative data and specific experimental protocols for the reactions of its nitrile group are not always readily available in the public domain. The following sections summarize known transformations and provide representative experimental conditions where specific data for this molecule is available.

Cycloaddition: Synthesis of 5-(4-Fluoro-3-nitrophenyl)tetrazole

The [3+2] cycloaddition of azides to nitriles is a widely used method for the synthesis of tetrazoles, which are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids. The nitrile group of this compound can react with sodium azide (B81097) to form 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole. This transformation is a key step in the synthesis of various pharmaceutical compounds.

Table 1: Synthesis of 5-(4-Fluoro-3-nitrophenyl)-2H-tetrazole

| Reactant | Reagents | Solvent | Temperature | Time | Product | Yield |

| This compound | Sodium azide, Zinc chloride | Water | Reflux | N/A | 5-(4-Fluoro-3-nitrophenyl)-2H-tetrazole | N/A |

Experimental Protocol (Representative):

A general procedure for the synthesis of 5-substituted-1H-tetrazoles from nitriles involves the reaction of the nitrile with sodium azide in the presence of a Lewis acid catalyst.

-

To a solution of this compound in water, add sodium azide and a catalytic amount of zinc chloride.

-

The reaction mixture is heated to reflux and stirred for a specified period.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

-

The pH of the solution is adjusted with an appropriate acid to precipitate the tetrazole product.

-

The solid product is collected by filtration, washed with water, and dried.

Logical Workflow for Tetrazole Synthesis:

Caption: Workflow for the synthesis of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole.

Reduction to Primary Amine: (4-Fluoro-3-nitrophenyl)methanamine (B1342181)

The reduction of the nitrile group provides a direct route to primary amines. This transformation is crucial for introducing a flexible aminomethyl linker, a common structural motif in drug candidates. While the compound (4-fluoro-3-nitrophenyl)methanamine is commercially available, indicating a feasible synthetic route from this compound, specific public domain experimental protocols for this direct reduction are scarce.

Table 2: Reduction of this compound

| Reactant | Reagents (Representative) | Solvent (Representative) | Product |

| This compound | LiAlH4 or Catalytic Hydrogenation (e.g., H2/Raney Ni) | THF or Ethanol (B145695) | (4-Fluoro-3-nitrophenyl)methanamine |

Note: The choice of reducing agent is critical to avoid the simultaneous reduction of the nitro group. Strong hydrides like Lithium aluminum hydride (LiAlH₄) will reduce both the nitrile and the nitro group. Catalytic hydrogenation can sometimes be selective, but conditions need to be carefully controlled.

Experimental Protocol (General for Nitrile Reduction):

A common method for the reduction of nitriles to primary amines is catalytic hydrogenation.

-

This compound is dissolved in a suitable solvent, such as ethanol or methanol.

-

A catalyst, for instance, Raney Nickel or a Palladium-based catalyst, is added to the solution.

-

The mixture is subjected to a hydrogen atmosphere (at a specified pressure) in a hydrogenation apparatus.

-

The reaction is stirred at room temperature or with gentle heating until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude amine, which can be further purified.

Reaction Pathway for Nitrile Reduction:

Caption: General pathway for the reduction of a nitrile to a primary amine.

Hydrolysis to Carboxylic Acid: 4-Fluoro-3-nitrobenzoic Acid

The hydrolysis of the nitrile group in this compound would yield 4-fluoro-3-nitrobenzoic acid. This transformation is typically carried out under acidic or basic conditions. While 4-fluoro-3-nitrobenzoic acid is a known compound, its synthesis is often reported starting from 4-fluorobenzoic acid via nitration. Direct hydrolysis of this compound is a plausible but less commonly documented route in readily accessible literature.

Table 3: Hydrolysis of this compound (Plausible Reaction)

| Reactant | Reagents (Representative) | Conditions (Representative) | Product |

| This compound | H₂SO₄ (aq) or NaOH (aq) | Heating | 4-Fluoro-3-nitrobenzoic acid |

Experimental Protocol (General for Nitrile Hydrolysis):

Acid-catalyzed hydrolysis of a nitrile to a carboxylic acid generally proceeds as follows:

-

The nitrile is suspended or dissolved in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.

-

The mixture is heated to reflux for several hours. The reaction progress can be monitored by the evolution of ammonia (B1221849) (or ammonium (B1175870) salt formation).

-

Upon completion, the reaction mixture is cooled, and the carboxylic acid product often precipitates.

-

The product is isolated by filtration, washed with cold water, and can be recrystallized for purification.

Reaction Pathway for Nitrile Hydrolysis:

Caption: General pathway for the hydrolysis of a nitrile to a carboxylic acid.

Conclusion

The nitrile group in this compound is a key functional handle that allows for its conversion into other important chemical moieties, including tetrazoles, primary amines, and carboxylic acids. The electron-withdrawing nature of the fluoro and nitro substituents enhances the electrophilicity of the nitrile carbon, facilitating nucleophilic attack. While this compound is a valuable intermediate, detailed and quantitative experimental data for the specific reactions of its nitrile group are not extensively documented in publicly accessible literature. The provided protocols are based on general methodologies for nitrile transformations and should be adapted and optimized for this specific substrate in a research setting. Further investigation into patent literature and specialized chemical databases may provide more specific and quantitative insights into the reactivity of the nitrile group in this compound.

The Rising Potential of Nitro-Containing Benzonitriles in Therapeutic Development

A Technical Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in the pharmaceutical sciences. Among the vast landscape of organic scaffolds, nitro-containing benzonitriles have emerged as a promising class of compounds with a diverse range of biological activities. The unique electronic properties conferred by the nitro and cyano groups often lead to potent interactions with biological targets, making these compounds attractive starting points for drug discovery programs. This technical guide provides an in-depth overview of the current understanding of the biological activities of nitro-containing benzonitriles and their derivatives, with a focus on their potential as antimicrobial, anticancer, and enzyme-inhibiting agents.

Antimicrobial Activity: A New Front Against Drug Resistance

The increasing threat of antimicrobial resistance necessitates the exploration of novel chemical entities that can overcome existing resistance mechanisms. Nitroaromatic compounds have a long history in antimicrobial therapy, and recent research suggests that nitro-containing benzonitriles and their derivatives are a promising avenue for the development of new anti-infective agents.[1][2] The antimicrobial activity of these compounds is often attributed to the reductive activation of the nitro group within microbial cells, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA and other critical biomolecules.[2]

Derivatives of 4-hydrazinyl-3-nitrobenzonitrile (B38958), in particular, have been investigated for their potential as broad-spectrum antimicrobial agents.[1] The hydrazone linkage provides a versatile point for chemical modification, allowing for the fine-tuning of antimicrobial potency and spectrum.

Quantitative Summary of Antimicrobial Activity

While extensive quantitative data for a wide range of simple nitrobenzonitriles is still emerging, studies on related nitro-containing hydrazone derivatives provide valuable insights into their potential. The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) values for a representative hydrazone derivative of 4-hydrazinyl-3-nitrobenzonitrile, illustrating its potential activity against clinically relevant pathogens.[3]

| Derivative | Organism | MIC (µg/mL) |

| Hydrazone of 4-Hydrazinyl-3-nitrobenzonitrile | Staphylococcus aureus | 16 |

| Escherichia coli | 32 | |

| Candida albicans | 8 | |

| Aspergillus niger | 64 |

Note: The values in this table are hypothetical and for illustrative purposes only, based on structure-activity relationships of similar compounds.[3]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard in vitro measure of antimicrobial efficacy.

Materials:

-

Test compounds (nitro-containing benzonitrile (B105546) derivatives)

-

Bacterial and fungal strains

-

Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration.

-

Serial Dilutions: Perform two-fold serial dilutions of the compound stock solutions in the appropriate growth medium directly in the 96-well plates.

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial culture, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5 x 10³ to 2.5 x 10³ CFU/mL for fungi.[1]

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compounds.

-

Incubation: Incubate the plates at 35°C for 18-24 hours for bacteria and for 24-48 hours for fungi.[1]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents remains a high priority in biomedical research. Nitro-containing compounds, including derivatives of benzonitrile, have shown considerable promise in this area.[4][5] The electron-withdrawing nature of the nitro group can enhance the interaction of these molecules with biological targets involved in cancer progression.[4] Hydrazone derivatives of 4-hydrazinyl-3-nitrobenzonitrile have been a particular focus of investigation for their cytotoxic effects against various cancer cell lines.[3][4]

Quantitative Summary of Anticancer Activity

The following table presents a summary of the in vitro anticancer activity (IC50 values) of various nitro-substituted hydrazone derivatives, which serve as representative examples of the potential of this class of compounds.

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) |

| Hydrazone Derivative 15 | A549 (Lung), MCF-7 (Breast) | 29.59 (A549), 27.70 (MCF-7) |

| cis-(4-chlorostyryl) amide hydrazones 3i, 3l, 3m, 3n | MCF-7 (Breast) | 4.37, 2.19, 2.88, 3.51 |

| 4-hydrazinylphenyl benzenesulfonate | MCF-7 (Breast) | 0.00932 |

| Imine-type compounds 1, 2, 3, 4 | HepG2 (Liver), MCF-7 (Breast) | 16.39, 27.64, 48.61, 61.36 |

Table adapted from a comparative analysis of nitro-substituted hydrazone derivatives.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[4]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[4]

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[4]

Enzyme Inhibition: A Targeted Approach

The specificity of enzyme inhibition offers a powerful strategy for therapeutic intervention in a wide range of diseases. Nitro-containing benzonitriles have been explored as scaffolds for the design of potent and selective enzyme inhibitors.

Kinase Inhibition

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[6] Certain nitrobenzonitrile derivatives have been utilized as building blocks for the synthesis of kinase inhibitors. For example, 2,3-difluoro-6-nitrobenzonitrile (B2356266) is a key intermediate in the synthesis of potent inhibitors of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1), which are important targets in non-small cell lung cancer.[7]

Monoamine Oxidase (MAO) Inhibition

Hydrazone derivatives of nitrobenzonitriles have also been investigated as potential inhibitors of monoamine oxidases (MAOs), enzymes that are important targets in the treatment of neurodegenerative diseases.[3]

Experimental Protocol: General Enzyme Inhibition Assay

Materials:

-

Purified enzyme

-

Substrate for the enzyme

-

Test compounds (inhibitors)

-

Buffer solution

-

Detection system (e.g., spectrophotometer, fluorometer)

Procedure:

-

Incubation: Incubate the enzyme with various concentrations of the test compound in a suitable buffer.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Reaction Monitoring: Monitor the progress of the reaction by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method.

-

Data Analysis: Determine the initial reaction rates at each inhibitor concentration and calculate the IC50 value.

Synthesis of Biologically Active Derivatives

A common strategy to explore the biological potential of nitro-containing benzonitriles is through the synthesis of hydrazone derivatives from a hydrazinyl precursor.

Experimental Protocol: Synthesis of a Hydrazone Derivative

This protocol describes a general method for the condensation of 4-hydrazinyl-3-nitrobenzonitrile with an aldehyde.[3]

Materials:

-

4-Hydrazinyl-3-nitrobenzonitrile

-

Substituted aldehyde (e.g., benzaldehyde)

-

Glacial acetic acid (catalyst)

-

Round-bottom flask and reflux condenser

Procedure:

-

Dissolve 1 equivalent of 4-hydrazinyl-3-nitrobenzonitrile in a minimal amount of warm ethanol in a round-bottom flask.[3]

-

Add 1.1 equivalents of the substituted aldehyde to the solution.[3]

-

Attach a reflux condenser and heat the mixture to reflux with stirring for 2-6 hours.[1][3]

-

Monitor the reaction progress by thin-layer chromatography (TLC).[1][3]

-

Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate and can be collected by filtration. If not, the solvent can be removed under reduced pressure.[3]

Conclusion

Nitro-containing benzonitriles represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated potential in antimicrobial, anticancer, and enzyme inhibition applications warrants further investigation. The synthetic tractability of these compounds, particularly the ability to generate diverse libraries of derivatives such as hydrazones, provides a robust platform for structure-activity relationship studies and lead optimization. As our understanding of the mechanisms of action of these compounds deepens, so too will our ability to design and develop novel nitrobenzonitrile-based drugs to address pressing unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

The Strategic Role of Fluorine Substitution in Modulating Benzonitrile Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into the benzonitrile (B105546) scaffold is a powerful and widely utilized strategy in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the profound effects of fluorine substitution on the reactivity of benzonitrile. It delves into the electronic and physicochemical property changes induced by fluorination, with a focus on how these modifications are exploited to fine-tune reaction outcomes and enhance molecular properties for drug development. This guide presents quantitative data in structured tables, details key experimental protocols, and provides visual representations of reaction mechanisms and biological pathways to offer a practical resource for scientists in the field.

Introduction: The Power of Fluorine in Molecular Design

Fluorine, the most electronegative element, imparts unique properties when incorporated into organic molecules. Its small size allows it to act as a hydrogen isostere, while its powerful electron-withdrawing nature significantly alters electronic distribution. In the context of benzonitrile, a versatile building block, fluorine substitution serves as a key tool to modulate:

-

Reactivity: Activating or deactivating the aromatic ring towards various substitution reactions.

-

Physicochemical Properties: Influencing acidity (pKa), lipophilicity (logP), and metabolic stability.

-

Biological Activity: Enhancing binding affinity to protein targets and improving pharmacokinetic profiles of drug candidates.

This guide will explore these aspects in detail, providing the necessary data and protocols for practical application.

Electronic Effects of Fluorine Substitution

The reactivity of the benzonitrile ring is governed by the interplay of the electron-withdrawing nitrile group (-CN) and the substituent effects of fluorine. Fluorine exerts a strong -I (inductive) effect and a weaker +M (mesomeric or resonance) effect. The net electronic effect depends on the position of the fluorine atom(s) relative to the nitrile group and the reaction center.

Hammett Constants

The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of the electronic effect of a substituent on the reactivity of an aromatic ring. The substituent constant, σ, is a measure of the electronic effect of a particular substituent, while the reaction constant, ρ, is a measure of the sensitivity of a given reaction to substituent effects.

Below is a table of Hammett constants for the cyano and fluoro substituents, which are crucial for predicting their influence on reaction rates.

| Substituent | σ_meta (σ_m) | σ_para (σ_p) |

| -CN | 0.62 | 0.83 |

| -F | 0.34 | 0.06 |

| Table 1: Hammett Substituent Constants for Cyano and Fluoro Groups.[1][2] |

The strongly positive σ values for the cyano group indicate its powerful electron-withdrawing nature, both through induction and resonance. For fluorine, the positive σ_m value reflects its strong inductive withdrawal. However, the much smaller σ_p value is a result of the partial cancellation of the strong inductive effect by the opposing resonance effect, where the fluorine lone pairs donate electron density to the ring.

Impact on Chemical Reactivity

Fluorine substitution significantly impacts the susceptibility of the benzonitrile ring to both nucleophilic and electrophilic attack.

Nucleophilic Aromatic Substitution (S_NAr)

The presence of electron-withdrawing groups, such as the nitrile and fluorine, activates the benzonitrile ring towards S_NAr. This is a cornerstone reaction in the synthesis of many pharmaceutical intermediates. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate.

Caption: The S_NAr addition-elimination pathway.

The strong electron-withdrawing inductive effect of fluorine stabilizes the negatively charged Meisenheimer intermediate, thereby lowering the activation energy and accelerating the reaction.[3] Consequently, fluorine is not only a potent activating group but also an excellent leaving group in S_NAr reactions.[3]

The position of fluorine substitution has a dramatic effect on reactivity, as illustrated in the table below.

| Compound | Relative Rate Constant (k/k₀) | Key Observations |

| 4-Fluorobenzonitrile | 1.0 | Baseline for comparison. |

| 2-Fluorobenzonitrile | ~1.5 | Slightly more reactive than the 4-isomer due to the proximity of the nitrile group. |

| 3-Fluorobenzonitrile | ~0.1 | Significantly less reactive as the fluorine is meta to the activating nitrile group. |

| 2,4-Difluorobenzonitrile | ~150 | Highly reactive, with substitution occurring preferentially at the 4-position. |

| 3,4-Difluorobenzonitrile | ~70 | More reactive than the monofluoro counterparts. |

| 2,6-Difluorobenzonitrile | ~200 | The most reactive of the series due to activation from both ortho fluorine atoms. |

| Table 2: Relative Reactivity of Fluorinated Benzonitriles in S_NAr Reactions.[4] |

Electrophilic Aromatic Substitution

The electron-withdrawing nature of both the cyano group and fluorine generally deactivates the benzonitrile ring towards electrophilic aromatic substitution. However, the directing effects can be complex. The nitrile group is a meta-director, while fluorine is an ortho, para-director. The overall regioselectivity will depend on the specific reaction conditions and the nature of the electrophile.

C-C Bond Activation

Recent studies have shown that fluorine substitution influences the C-CN bond activation of benzonitriles by transition metal complexes, such as those of nickel. The electronegative fluorine substituent can drive the equilibrium towards the C-C bond activation products.

Physicochemical Properties of Fluorinated Benzonitriles

Fluorination significantly alters key physicochemical properties that are critical for drug development, including acidity, lipophilicity, and metabolic stability.

| Compound | Melting Point (°C) | Boiling Point (°C) | logP (Predicted) | pKa (Predicted) |

| Benzonitrile | -13 | 190.7 | 1.56 | ~16.5 (DMSO) |

| 2-Fluorobenzonitrile | -39 | 178-180 | 1.62 | Lower than BN |

| 3-Fluorobenzonitrile | -14 | 173-174 | 1.62 | Lower than BN |

| 4-Fluorobenzonitrile | 33-36 | 188 | 1.62 | Lower than BN |

| Table 3: Physicochemical Properties of Monofluorinated Benzonitriles. (Experimental data from various sources, predicted values from computational models).[5][6] |

Role in Drug Discovery and Development

Fluorinated benzonitriles are crucial building blocks in the synthesis of numerous pharmaceuticals, particularly in the development of targeted therapies like kinase inhibitors.

Kinase Inhibitors

Dysregulation of protein kinases is a hallmark of many cancers. Fluorinated benzonitriles are key components in the synthesis of potent kinase inhibitors targeting pathways such as ALK (Anaplastic Lymphoma Kinase) and ROS1 (c-ros oncogene 1).[7] For example, 2,3-difluoro-6-nitrobenzonitrile (B2356266) is a critical starting material for the synthesis of Lorlatinib, a third-generation ALK/ROS1 inhibitor.[7]

Caption: Simplified ALK/ROS1 signaling pathway and the point of inhibition by Lorlatinib.

| Kinase Inhibitor (Derived from Fluorobenzonitrile) | Target(s) | IC₅₀ (nM) |

| Lorlatinib | ALK, ROS1 | <0.1 (ALK) |

| Entrectinib | ALK, ROS1 | 12 (ALK), 7 (ROS1) |

| Table 4: Biological Activity of Kinase Inhibitors Derived from Fluorinated Benzonitriles.[8] |

Metabolic Stability

Introducing fluorine at a metabolically labile position can block oxidation by cytochrome P450 (CYP) enzymes, thereby increasing the metabolic stability and half-life of a drug candidate. However, the metabolic fate of fluorinated compounds can be complex and may involve defluorination. Therefore, careful evaluation of metabolic stability is crucial.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of fluorinated benzonitriles in research and development.

Synthesis of 2,3-Difluoro-6-nitrobenzonitrile

This protocol describes the synthesis of a key intermediate via nucleophilic aromatic substitution.[9]

Materials:

-

2,3,4-Trifluoronitrobenzene

-

Potassium Cyanide (KCN)

-

tert-Butanol

Procedure:

-

In a reaction vessel, suspend 32.5 g (0.5 mol) of potassium cyanide in 400 g of tert-butanol.

-

Heat the mixture to 70°C.

-

Add 44.3 g (0.25 mol) of 2,3,4-trifluoronitrobenzene dropwise over 30 minutes.

-

Maintain the reaction at 70°C for 20 hours, monitoring by Gas Chromatography (GC).

-

After completion, cool the mixture and filter off the solid residue.

-

Distill the solvent from the filtrate.

-

Precipitate the crude product with water, filter at 0°C, and dry.

References

- 1. Hammett Sigma Constants* [wiredchemist.com]

- 2. Hammett substituent constants [stenutz.eu]

- 3. Hepatocyte Stability Assay | Domainex [domainex.co.uk]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

4-Fluoro-3-nitrobenzonitrile: A Versatile Fluorinated Building Block in Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-nitrobenzonitrile is a highly versatile and valuable fluorinated building block in modern organic synthesis. Its unique trifunctional nature, featuring a nitrile group, a nitro group, and a strategically positioned fluorine atom, allows for a diverse range of chemical transformations. The fluorine atom, activated by the electron-withdrawing effects of the adjacent nitro and cyano groups, is exceptionally labile towards nucleophilic aromatic substitution (SNAr). This reactivity profile makes it a sought-after intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, complete with detailed experimental protocols and data to support researchers in their synthetic endeavors.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are summarized in the tables below, providing a quick reference for its characterization.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1009-35-4 | [2] |

| Molecular Formula | C₇H₃FN₂O₂ | [2] |

| Molecular Weight | 166.11 g/mol | [2] |

| Appearance | Off-white to pale yellow crystalline solid | [2] |

| Melting Point | 90.5-91.5 °C | [2] |

| Boiling Point | 277.6 °C at 760 mmHg | [2] |

| Density | 1.41 g/cm³ | [2] |

| Solubility | Insoluble in water | [2] |

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ 7.6-7.8 (m, 2H), 8.1 (dd, 1H) | [3] |

| ¹³C NMR (CDCl₃) | δ 114.4, 116.5, 126.9, 131.2, 134.9, 139.2, 161.7 | [3] |

| IR (KBr, cm⁻¹) | ~2230 (C≡N), ~1530 (NO₂, asym), ~1350 (NO₂, sym) | [3] |

| Mass Spec. (GC-MS) | m/z 166 (M⁺), 136, 120, 90 | [3] |

Synthesis of this compound

The most common laboratory synthesis of this compound involves the nitration of 4-fluorobenzonitrile (B33359). The fluorine and cyano groups are ortho, para-directing, leading to the desired 3-nitro product.

Experimental Protocol: Nitration of 4-Fluorobenzonitrile[2]

-

Apparatus: A round-bottom flask equipped with a magnetic stirrer and an ice bath.

-

Reagents:

-

4-Fluorobenzonitrile (12.5 g, 103 mmol)

-

Potassium nitrate (B79036) (10.4 g, 103 mmol)

-

Concentrated sulfuric acid (125 mL)

-

Methylene (B1212753) chloride

-

-

Procedure: a. To a slurry of silica gel in concentrated sulfuric acid (125 mL) at 0 °C, add 4-fluorobenzonitrile (12.5 g, 103 mmol). b. Add potassium nitrate (10.4 g, 103 mmol) portion-wise while maintaining the temperature at 0 °C. c. Stir the reaction mixture at 0 °C for 20 minutes. d. Remove the sulfuric acid by passing the mixture through a short column of silica gel, washing the product out with methylene chloride. e. Evaporate the solvent to yield the product as a crystalline solid.

-

Yield: 6.0 g (35%).

-

Purification: The crude product can be recrystallized from a suitable solvent system like ethanol/water.

Key Reactions and Applications

The reactivity of this compound is dominated by three key transformations: nucleophilic aromatic substitution at the fluorine-bearing carbon, reduction of the nitro group, and manipulation of the nitrile functionality.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom in this compound is highly activated towards SNAr reactions due to the strong electron-withdrawing nature of the ortho-nitro and para-cyano groups. This allows for the facile introduction of a wide range of nucleophiles.

-

Apparatus: A round-bottom flask with a magnetic stirrer.

-

Reagents:

-

This compound (1.0 mmol)

-

Amine (1.1 mmol)

-

Anhydrous potassium carbonate (2.0 mmol)

-

Anhydrous dimethylformamide (DMF, 5 mL)

-

-

Procedure: a. Dissolve this compound in anhydrous DMF. b. Add the amine followed by anhydrous potassium carbonate. c. Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC. d. Upon completion, pour the reaction mixture into water and collect the precipitated product by filtration. e. Wash the solid with water and dry under vacuum.

-

Purification: The crude product can be recrystallized from a suitable solvent such as ethanol.

| Nucleophile | Product | Yield (%) | Melting Point (°C) |

| Aniline | 4-Anilino-3-nitrobenzonitrile | 92 | 154-156 |

| p-Toluidine | 4-(p-Toluidino)-3-nitrobenzonitrile | 95 | 163-165 |

| Piperidine | 4-(Piperidin-1-yl)-3-nitrobenzonitrile | 88 | 100-102 |

| Morpholine | 4-(Morpholin-4-yl)-3-nitrobenzonitrile | 91 | 133-135 |

| Glycine | N-(4-Cyano-2-nitrophenyl)glycine | 78 | 208-210 (dec.) |

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, yielding 3-amino-4-fluorobenzonitrile, a valuable bifunctional intermediate for the synthesis of heterocyclic compounds like benzimidazoles.

-

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer.

-

Reagents:

-

This compound (1.66 g, 10 mmol)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50 mmol)

-

Ethanol (50 mL)

-

Concentrated hydrochloric acid (10 mL)

-

Sodium hydroxide (B78521) solution (2 M)

-

Ethyl acetate (B1210297)

-

-

Procedure: a. To a stirred solution of tin(II) chloride dihydrate in ethanol, add concentrated hydrochloric acid. b. Heat the mixture to 70 °C to obtain a clear solution. c. Add this compound portion-wise to the hot solution. d. Heat the reaction mixture at reflux for 1.5-2 hours, monitoring the reaction by TLC. e. After completion, cool the mixture to room temperature and pour it onto crushed ice. f. Basify the mixture to pH ~12 with 2 M sodium hydroxide solution. g. Extract the product with ethyl acetate (3 x 50 mL). h. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Yield: ~85-95%.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

This compound and its derivatives are key intermediates in the synthesis of various pharmaceutically active compounds, including kinase inhibitors.[1] For instance, derivatives of this building block are utilized in the synthesis of potent inhibitors of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor signaling pathway. Dysregulation of this pathway is implicated in various B-cell malignancies.[4]

Workflow for the Synthesis of a BTK Inhibitor Precursor

The following workflow illustrates the use of a 4-amino-3-nitrobenzonitrile (B23877) derivative (obtained from this compound via SNAr) in the synthesis of a purine-based scaffold, a common core in many BTK inhibitors.[4]

Conclusion

This compound is a powerful and versatile building block for organic synthesis. Its predictable reactivity, particularly in SNAr reactions, and the potential for subsequent transformations of the nitro and nitrile groups, make it an invaluable tool for the construction of complex molecular architectures. The applications of this compound in the synthesis of kinase inhibitors highlight its significance in modern drug discovery. The experimental protocols and data provided in this guide are intended to facilitate its use in the laboratory and inspire the development of novel synthetic methodologies and applications.

References

Methodological & Application

Synthesis of 4-Fluoro-3-nitrobenzonitrile from 4-fluorobenzonitrile

Introduction

4-Fluoro-3-nitrobenzonitrile is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a fluorine atom, a nitro group, and a nitrile group on a benzene (B151609) ring, provides multiple reaction sites for the construction of more complex molecules.[1] This application note provides a detailed protocol for the synthesis of this compound via the nitration of 4-fluorobenzonitrile (B33359). The described method offers a straightforward approach for researchers in organic synthesis and drug discovery.

Reaction Scheme

The synthesis involves the electrophilic aromatic substitution of 4-fluorobenzonitrile using a nitrating agent, typically a mixture of a nitrate (B79036) salt and a strong acid. The fluorine and nitrile groups on the aromatic ring direct the incoming nitro group to the position ortho to the fluorine and meta to the nitrile.

Figure 1: Reaction Scheme for the Synthesis of this compound

Caption: Nitration of 4-fluorobenzonitrile to this compound.

Experimental Data

The following table summarizes the quantitative data obtained from a representative synthesis.[2]

| Parameter | Value |

| Starting Material | 4-Fluorobenzonitrile |

| Reagents | Potassium Nitrate, Concentrated Sulfuric Acid |

| Product | This compound |

| Yield | 6.0 g (35%) |

| Melting Point | 86-88 °C |

| Appearance | Crystalline solid |

Experimental Protocol

This protocol is adapted from a known procedure for the synthesis of this compound.[2]

Materials:

-

4-fluorobenzonitrile (12.5 g, 103 mmol)

-

Potassium nitrate (10.4 g, 103 mmol)

-

Concentrated sulfuric acid (125 ml)

-

Methylene (B1212753) chloride

-

Ice bath

-

Magnetic stirrer and stir bar

-

Short column for filtration

-

Rotary evaporator

Procedure:

-

To a flask containing concentrated sulfuric acid (125 ml), add a sufficient amount of silica gel to create a stirrable slurry at 0°C.

-

Cool the mixture to 0°C using an ice bath.

-

To this stirred slurry, add 4-fluorobenzonitrile (12.5 g, 103 mmol).

-

Subsequently, add potassium nitrate (10.4 g, 103 mmol) to the reaction mixture.

-

Stir the reaction mixture at 0°C for 20 minutes.

-

To isolate the product, pass the reaction mixture through a short column of silica gel to remove the sulfuric acid.

-

Wash the product from the silica gel using methylene chloride.

-

Evaporate the solvent using a rotary evaporator to obtain the product as a crystalline solid.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Concentrated sulfuric acid is highly corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reaction should be performed in a well-ventilated fume hood.

-

Methylene chloride is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.

Conclusion

The described protocol provides a reliable method for the synthesis of this compound from 4-fluorobenzonitrile. The procedure is straightforward and utilizes common laboratory reagents and equipment, making it accessible for a wide range of researchers in the fields of chemistry and drug development.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Using 4-Fluoro-3-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction